N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-3-8-12(23-2)13-14(9)24-16(17-13)18-15(20)10-4-6-11(7-5-10)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPBFHCCDSMBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation and Methylation:
Nitration: The nitro group can be introduced by nitration of the benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide depends on its specific application:
Anticancer Activity: It may exert its effects by inhibiting key enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Fluorescent Probes: It may interact with specific biomolecules, leading to changes in its fluorescence properties that can be used for imaging purposes.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key Analogs:
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (): Substitution Pattern: Benzothiazole ring substituted with a methyl group at position 4.
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ():
- Substitution Pattern : Benzothiazole with 6-methoxy and a triazole side chain.
- Key Differences : The triazole side chain in these compounds introduces additional hydrogen-bonding capacity, whereas the target compound lacks such modifications.
Electronic and Steric Implications:
- 4-Methoxy vs. 6-Methyl/6-Methoxy : The methoxy group at position 4 in the target compound is electron-donating, altering the electron density of the benzothiazole ring compared to 6-substituted analogs. This may affect binding interactions in biological systems or catalytic activity in synthetic applications.
Yield Comparison:
- N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide : 67% yield ().
- Triazole Derivatives (): High purity and yields due to efficient 1,3-dipolar cycloaddition.
Physicochemical Properties
Data Table: Comparison of Key Properties
Key Observations:
- Lipophilicity : The methoxy group reduces logP compared to the 6-methyl analog, suggesting improved aqueous solubility.
- Polar Surface Area : Higher in the target compound due to the methoxy group, which may enhance interactions with polar biological targets .
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzothiazole ring system substituted with a methoxy and methyl group, along with a nitrobenzamide moiety. The typical synthesis involves:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of o-aminothiophenol with a carbonyl compound under acidic conditions.
- Substitution Reactions : Methoxy and methyl groups are introduced via electrophilic aromatic substitution.
- Amide Formation : The nitrobenzamide is formed by reacting 4-nitrobenzoic acid with the appropriate amine under dehydrating conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.
- Cell Proliferation Inhibition : Research has shown that compounds similar to this benzothiazole derivative significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay demonstrated that these compounds can reduce cell viability in a dose-dependent manner .
- Mechanistic Insights : The mechanism involves inducing apoptosis and cell cycle arrest. Flow cytometry results indicated that these compounds promote apoptosis in cancer cells, while Western blot analyses revealed inhibition of key survival pathways such as AKT and ERK signaling .
Anti-inflammatory Effects
In addition to anticancer activity, this compound exhibits anti-inflammatory properties:
- Cytokine Modulation : Studies have shown that this compound can significantly decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) when treated with the compound . This suggests its potential use in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Cell Lines Tested | Key Findings | Mechanism |
|---|---|---|---|
| Mortimer et al. (2006) | A431, A549 | Inhibition of cell proliferation; apoptosis induction | Inhibition of AKT/ERK pathways |
| Noolvi et al. (2012) | HOP-92 | Significant anticancer activity | Induction of apoptosis; modulation of inflammatory response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
